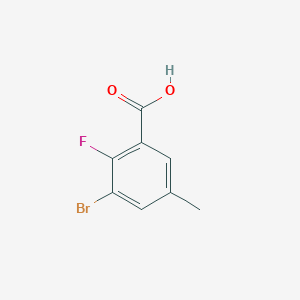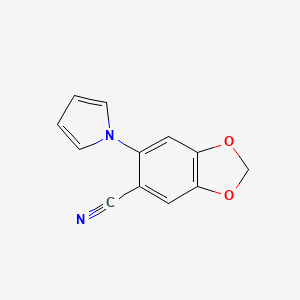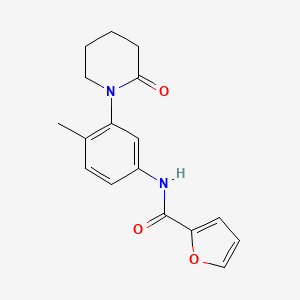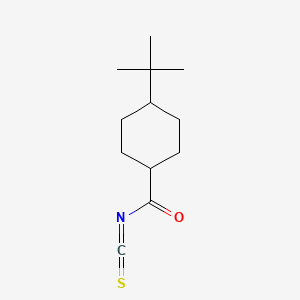![molecular formula C13H22N2O3 B2838083 N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide CAS No. 2176843-98-2](/img/structure/B2838083.png)
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide, also known as MORPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mécanisme D'action
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has been shown to be a potent inhibitor of PARP with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has been shown to induce DNA damage and cell death in cancer cells. This effect has been attributed to the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has also been shown to reduce infarct size in animal models of stroke and myocardial infarction. This effect has been attributed to the ability of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide to reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in various diseases. It has also been shown to be effective in sensitizing cancer cells to chemotherapy and radiation therapy. However, N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide in scientific research. One direction is the development of more potent and selective PARP inhibitors. Another direction is the use of PARP inhibitors in combination with other therapies such as immunotherapy. PARP inhibitors have also been shown to be effective in treating certain types of cancer, and further research is needed to determine their efficacy in other types of cancer. Finally, PARP inhibitors may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide involves the reaction of 4-morpholin-4-yloxan-4-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain a pure compound. This method has been reported to yield high purity and high yields of N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has been extensively used in scientific research due to its ability to inhibit PARP. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide has also been used to study the role of PARP in various diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(4-morpholin-4-yloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-12(16)14-11-13(3-7-17-8-4-13)15-5-9-18-10-6-15/h2H,1,3-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRJQAZAKRNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)

![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)



